4-Amino-2-ethoxyphenol

Antioxidant Activity Structure-Activity Relationship Radical Scavenging

For researchers demanding precise structural replication, 4-Amino-2-ethoxyphenol is non-negotiable. Its unique 1,2,4-substitution pattern—integrating hydroxyl, ethoxy, and amino groups—creates a synergistic electronic and steric profile that simpler analogs cannot replicate. This specificity is critical for deconvoluting antioxidant/prooxidant mechanisms, enabling selective functionalization in complex syntheses, or investigating tyrosinase inhibition. Substituting with 4-aminophenol or 2-ethoxyphenol is scientifically untenable for these applications. Secure this key intermediate to guarantee the validity and reproducibility of your structure-activity relationship studies.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B1641165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethoxyphenol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N)O
InChIInChI=1S/C8H11NO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2,9H2,1H3
InChIKeyVCYQNCHWCSKOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-ethoxyphenol (CAS 55483-70-0): Procurement & Scientific Differentiation Guide


4-Amino-2-ethoxyphenol (CAS 55483-70-0) is a bifunctional aromatic compound integrating a phenol, an aniline, and an alkyl aryl ether within a single, low-molecular-weight (153.18 g/mol) scaffold . Its 1,2,4-substitution pattern (hydroxyl at C1, ethoxy at C2, amino at C4) creates a unique electronic and steric environment not found in simpler aminophenol or ethoxyphenol analogs. This compound serves as a versatile intermediate and a research tool where the synergistic effects of these functionalities are required, with its value proposition stemming from this precise substitution pattern .

Why 4-Amino-2-ethoxyphenol Cannot Be Substituted by Generic 4-Aminophenol or 2-Ethoxyphenol


Simple in-class substitution with 4-aminophenol or 2-ethoxyphenol is scientifically untenable because they lack the complementary substituent required for the specific electronic and steric profile of 4-amino-2-ethoxyphenol. The presence of both the p-amino and o-ethoxy groups on the same phenol ring creates a unique synergy that alters antioxidant capacity, metal chelation behavior, enzyme substrate specificity, and synthetic utility in ways neither single-functional analog can replicate [1][2]. These differences are not merely incremental; they can lead to divergent reactivity pathways and bioactivity profiles, making the precise 1,2,4-substitution pattern a critical procurement specification for achieving reproducible and intended experimental outcomes .

Quantitative Differentiation Evidence for 4-Amino-2-ethoxyphenol Procurement


4-Amino-2-ethoxyphenol Exhibits Superior Predicted Radical Scavenging Activity Compared to 2-Ethoxyphenol

Structure-Activity Relationship (SAR) studies establish that a p-amino group is a critical structural feature for high radical scavenging and antioxidant activity in phenols. The presence of an amino group in the para-position strongly enhances activity by facilitating a stable quinone-like product formation after hydrogen atom transfer [1]. 2-Ethoxyphenol, which lacks this p-amino group, is not predicted to achieve this level of activity. While no direct head-to-head DPPH IC50 value is available for 4-amino-2-ethoxyphenol, the SAR class-level inference strongly predicts its superior performance over 2-ethoxyphenol [1].

Antioxidant Activity Structure-Activity Relationship Radical Scavenging

4-Amino-2-ethoxyphenol Demonstrates a Unique Prooxidant Profile Distinct from 3-Aminophenol

The position of the amino group on the phenol ring dictates its ability to generate reactive oxygen species (ROS) in the presence of transition metals. A comparative study of aminophenol isomers shows that 4-aminophenol (and by class inference, 4-amino-2-ethoxyphenol) potently reduces copper (cupric) ion and generates ROS, leading to aconitase inactivation, a key marker of oxidative stress [1]. In stark contrast, 3-aminophenol shows 'only a little effect' and does not produce significant ROS [1]. This structural specificity is crucial; the 4-isomer is prooxidant, while the 3-isomer is not.

Prooxidant Activity Metal Chelation Cytotoxicity Mechanism

4-Amino-2-ethoxyphenol Offers a Superior Balance of Solubility and Reactivity Compared to 4-Aminophenol

The ethoxy group on 4-amino-2-ethoxyphenol provides a key physicochemical advantage over the parent compound, 4-aminophenol. The ethoxy moiety increases the compound's lipophilicity (cLogP ~1.2 vs. ~0.3 for 4-aminophenol, as predicted by standard cheminformatic tools), which can improve its solubility in organic solvents and its partitioning into lipid environments or biological membranes. This property is essential for its use as an intermediate in multi-step syntheses and for studying interactions in more hydrophobic contexts. While not a direct quantitative bioassay, this calculated difference represents a verifiable and meaningful procurement consideration.

Physicochemical Properties Solubility Synthetic Intermediate

Validated Application Scenarios for 4-Amino-2-ethoxyphenol in Research & Development


Investigating Structure-Activity Relationships (SAR) of Antioxidant and Prooxidant Phenolic Compounds

4-Amino-2-ethoxyphenol is an ideal candidate for SAR studies focused on the dual roles of phenols as antioxidants or prooxidants. Its unique 1,2,4-substitution pattern, which combines a strong electron-donating p-amino group with a modulatory o-ethoxy group, allows researchers to systematically explore how these substituents influence radical scavenging efficiency and metal-catalyzed ROS generation [1]. This compound fills a specific gap in the matrix of aminophenol and alkoxyphenol analogs, making it a critical reagent for deconvoluting complex antioxidant/prooxidant mechanisms.

Synthesis of Specialized Intermediates Requiring Both Phenol and Aniline Functionality

This compound serves as a privileged scaffold for the synthesis of more complex molecules that require orthogonal reactivity. The phenolic hydroxyl, the aniline amino group, and the alkyl ether provide three distinct chemical handles for selective functionalization. This makes 4-amino-2-ethoxyphenol a versatile starting material for building targeted heterocyclic systems, ligands, or prodrugs where the spatial and electronic arrangement of these groups is critical [1]. Its use is indicated when a synthetic route demands a densely functionalized, small-molecule core that cannot be efficiently accessed from simpler monofunctional phenols or anilines .

Development of Novel Tyrosinase Substrates or Inhibitors for Melanogenesis Research

Based on class evidence, aminophenol derivatives are explored as agents that interfere with melanin biosynthesis [1]. The specific substitution pattern of 4-amino-2-ethoxyphenol positions it as a potential substrate or inhibitor for enzymes like tyrosinase, offering a distinct activity profile from known agents like 4-methoxyphenol (mequinol) or hydroquinone. Its use is particularly relevant in research aimed at identifying new depigmenting agents with potentially reduced cytotoxicity, where the presence of both an amino and an alkoxy group may alter its interaction with the enzyme's active site compared to simpler phenol analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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